molecular formula C11H9FN2O B3306029 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 926190-13-8

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3306029
CAS RN: 926190-13-8
M. Wt: 204.2 g/mol
InChI Key: QBIRXXWIZRAALG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (starting material) with isoniazide . The reaction can be carried out using conventional heating or microwave irradiation techniques. The product obtained is N′-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide .

Scientific Research Applications

Synthesis and Crystal Structures

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various pyrazole compounds. Loh et al. (2013) synthesized four pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, characterized their structures using X-ray crystallography, and analyzed the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

Infrared Spectrum, Structural and Optical Properties

Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and vibrational assignments of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. The study included theoretical and experimental analysis, revealing insights into the molecule's stability, charge transfer, and potential in nonlinear optics (Mary et al., 2015).

Synthesis and Antimicrobial Activity

Hamed et al. (2020) explored the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases of chitosan. The study focused on characterizing these compounds and evaluating their antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

Synthesis for Potential Antimicrobial Agents

Bhat et al. (2016) synthesized a new series of pyrazole derivatives, including those with 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial and anti-oxidant activities. Molecular docking studies supported their potential as antimicrobial agents (Bhat et al., 2016).

Use in Synthesis of Aza-and Diazaphenanthrene Derivatives

Kozlov and Gusak (2007) utilized 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of aza-and diazaphenanthrene derivatives. The study highlighted the formation of various derivatives including benzo[fquinoline and benzo[a]acridine derivatives, providing insights into the versatility of this compound in synthetic organic chemistry (Kozlov & Gusak, 2007).

Synthesis for Nonlinear Optics Applications

Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, including derivatives from 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. These compounds exhibited promising anti-microbial properties and were evaluated for their potential in nonlinear optics applications (Prasath et al., 2015).

Drug Efficacy Studies

Thangarasu et al. (2019) synthesized novel pyrazole carbaldehyde derivatives for evaluating antioxidant, anti-breast cancer, and anti-inflammatory properties. The study involved molecular docking to examine interactions with specific enzymes, highlighting the compound's potential in medicinal chemistry (Thangarasu et al., 2019).

Synthesis of Highly Fluorescent Dyes

Wrona-Piotrowicz et al. (2022) demonstrated the use of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, a related compound, in synthesizing highly fluorescent dyes. The study revealed significant fluorescence in solution and potential applications for sensing acidic environments (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name

1-(4-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIRXXWIZRAALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201989
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

926190-13-8
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926190-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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